molecular formula C9H14OS B13814694 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- CAS No. 57556-18-0

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl-

Cat. No.: B13814694
CAS No.: 57556-18-0
M. Wt: 170.27 g/mol
InChI Key: QIHAUAVZSKDDQK-UHFFFAOYSA-N
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Description

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocycles known for their aromatic properties and diverse chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, to yield the desired product.

Another method involves the use of Grignard reagents. In this approach, thiophene is reacted with tert-butylmagnesium chloride in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenones.

Scientific Research Applications

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects. Its anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophenone: The parent compound without the tert-butyl and methyl substitutions.

    2-Acetylthiophene: A thiophene derivative with an acetyl group.

    3-Methylthiophene: A thiophene derivative with a methyl group.

Uniqueness

2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

57556-18-0

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

3-tert-butyl-3-methylthiophen-2-one

InChI

InChI=1S/C9H14OS/c1-8(2,3)9(4)5-6-11-7(9)10/h5-6H,1-4H3

InChI Key

QIHAUAVZSKDDQK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CSC1=O)C(C)(C)C

Origin of Product

United States

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